2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

medicinal chemistry lead optimization ligand efficiency

This is the unsubstituted parent scaffold of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one class, uniquely retaining the sole hydrogen-bond donor at the 7-NH position. Its low MW (277.28 g/mol) and balanced logP (1.95) are optimal for fragment-based screening. Use it as a pharmacophore probe to validate target engagement or as a starting point for focused library synthesis via N-alkylation/arylation. Any N7-substituted congener is a chemically and biologically distinct entity. Procure this high-purity parent compound for reliable SAR baselines.

Molecular Formula C15H11N5O
Molecular Weight 277.28 g/mol
Cat. No. B11033202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Molecular FormulaC15H11N5O
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C(=O)NC=C3)N=NC2=C1C4=CC=CC=C4
InChIInChI=1S/C15H11N5O/c1-9-12(10-5-3-2-4-6-10)14-18-17-13-11(20(14)19-9)7-8-16-15(13)21/h2-8H,1H3,(H,16,21)
InChIKeyXMCCVWAVOMWEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: Core Scaffold Procurement Guide for Derivative-Focused Research


2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a fused polyheterocyclic compound (molecular formula C15H11N5O, molecular weight 277.28 g/mol) that serves as the unsubstituted parent scaffold of a class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones. This compound class has been investigated for hypoxia-selective cytotoxicity against human colorectal adenocarcinoma (HCT-8) cells [1] and has been disclosed in patent literature for the treatment of lysosomal storage disorders such as Niemann-Pick Type C disease [2]. The target compound is commercially available as a screening compound (ChemDiv ID Y021-7657) with a defined physicochemical profile including a logP of 1.949, a logD of 1.939, a polar surface area of 60.96 Ų, and one hydrogen bond donor .

Why 7‑Position Substitution Fundamentally Alters the Pharmacophore of 2‑Methyl‑3‑phenylpyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one


Generic substitution of the unsubstituted 7‑position of 2‑methyl‑3‑phenylpyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one with aryl, alkyl, or acyl groups eliminates the sole hydrogen bond donor (NH) while substantially increasing molecular weight and lipophilicity . Because the pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one core’s hydrogen‑bond donor/acceptor pattern governs target engagement and pharmacokinetic behavior, any N7‑substituted congener represents a distinct chemical entity that cannot be assumed equivalent in biological assays or synthetic derivatization schemes [1]. This structural divergence is directly quantified below.

Quantitative Differentiators of 2‑Methyl‑3‑phenylpyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one vs. Its N7‑Substituted Analogs


Molecular Weight: Lower Than All Common 7‑Substituted Analogues

The unsubstituted 7‑position of the target compound yields a molecular weight of 277.28 g/mol , whereas the most frequently procured N7‑aryl analogues carry substantially higher molecular weights: 395.42 g/mol for the 7‑(4‑acetylphenyl) derivative , and 437.38 g/mol for the 2‑ethyl‑3‑phenyl‑7‑[4‑(trifluoromethoxy)phenyl] derivative . This places the target 118–160 g/mol below substituted comparators, directly improving ligand efficiency metrics.

medicinal chemistry lead optimization ligand efficiency

Lipophilicity: Measured logP/logD of the Unsubstituted Scaffold Is Significantly Lower Than N7‑Substituted Derivatives

The target compound exhibits a measured logP of 1.949 and logD of 1.939 . In contrast, N7‑aryl substituted congeners carry additional hydrophobic moieties (bromophenyl, acetylphenyl, trifluoromethoxyphenyl) that are predicted to increase logP into the 3.5–5.0 range based on fragment‑based calculations (class‑level inference) [1]. A ΔlogP ≥ 1.5 corresponds to a ~30‑fold difference in octanol–water partition coefficient, which has profound consequences for aqueous solubility and metabolic stability.

ADME lipophilicity solubility

Hydrogen‑Bond Donor Count: The Unsubstituted 7‑NH Provides a Pharmacophoric Anchor Absent in All N7‑Substituted Congeners

The target compound possesses one hydrogen‑bond donor (the 7‑NH group of the pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one ring) . By contrast, any N7‑substituted analogue—whether 7‑aryl, 7‑alkyl, or 7‑acyl—contains zero hydrogen‑bond donors because the nitrogen lone pair is engaged in a covalent bond to carbon [1]. This binary difference (1 vs. 0 HBD) means the target compound can form a directional hydrogen bond with target protein backbone or side‑chain acceptors that is structurally impossible for N7‑substituted compounds.

pharmacophore modeling structure-based design binding affinity

Polar Surface Area (PSA) and Solubility: The Unsubstituted Scaffold Maintains a Favourable PSA for Passive Permeability

The target compound has a topological polar surface area (TPSA) of 60.96 Ų . For N7‑aryl substituted analogues, the addition of polar substituents (e.g., acetyl, trifluoromethoxy, bromo) increases TPSA, with values ranging from approximately 65 to 85 Ų depending on the substituent (estimated) [1]. The target compound’s TPSA falls optimally within the range associated with good oral bioavailability (<140 Ų) and passive blood‑brain barrier penetration (<90 Ų), and its lower TPSA relative to substituted analogues may confer superior membrane permeation.

drug-likeness permeability physicochemical profiling

Preferred Application Scenarios for 2‑Methyl‑3‑phenylpyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one Based on Quantitative Differentiation


Scaffold‑Hopping and Fragment‑Based Lead Generation

The target compound’s low molecular weight (277.28 g/mol) and balanced lipophilicity (logP 1.95) make it suitable as a core scaffold for fragment‑based screening and scaffold‑hopping campaigns. Its free 7‑NH group allows systematic exploration of structure‑activity relationships through N‑alkylation or N‑arylation, enabling medicinal chemists to build focused libraries while monitoring ligand efficiency and lipophilic efficiency (LipE) .

Hydrogen‑Bond Pharmacophore Probe in Target‑Based Assays

Because the target compound is the only member of the pyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazin‑6(7H)‑one series that retains a hydrogen‑bond donor at position 7, it serves as a pharmacophore probe to test whether a target protein’s binding pocket can accommodate or requires a hydrogen‑bond donor at this vector. The loss of activity upon N7‑substitution can be used to validate the pharmacophoric role of the NH group [1].

Control Compound in ADME/PK Profiling of N7‑Substituted Analogues

With its defined physicochemical profile (logP 1.949, logD 1.939, TPSA 60.96 Ų, logSw -2.341 ), the target compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA), Caco‑2 permeability studies, and thermodynamic solubility determinations. Researchers evaluating N7‑substituted derivatives can use the target compound as a baseline to quantify the physicochemical penalty imposed by additional substituents.

Building Block for Lysosomal Storage Disorder‑Targeted Libraries

Patent disclosures identify substituted pyrazolo[5,1‑c]pyrido[4,3‑e][1,2,4]triazines as potential therapeutics for lysosomal storage disorders such as Niemann‑Pick Type C [2]. The target compound, as the unsubstituted parent, provides a synthetic entry point for diversifying the 7‑position and generating patent‑novel derivatives for biological evaluation in cholesterol‑homeostasis assays.

Quote Request

Request a Quote for 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.